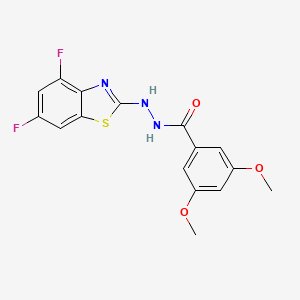

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Descripción

Propiedades

IUPAC Name |

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O3S/c1-23-10-3-8(4-11(7-10)24-2)15(22)20-21-16-19-14-12(18)5-9(17)6-13(14)25-16/h3-7H,1-2H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMWLLXSZLHXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 4,6-Difluoro-1,3-benzothiazol-2-amine

The benzothiazole precursor is synthesized via cyclocondensation of 2-amino-4,6-difluorobenzenethiol with cyanogen bromide (BrCN) in ethanol under reflux (80°C, 6 h). The reaction proceeds via nucleophilic attack of the thiol group on BrCN, followed by cyclization to form the benzothiazole ring.

$$

\text{2-Amino-4,6-difluorobenzenethiol} + \text{BrCN} \xrightarrow{\text{EtOH, 80°C}} \text{4,6-Difluoro-1,3-benzothiazol-2-amine} + \text{HBr}

$$

Key Data:

Preparation of 3,5-Dimethoxybenzohydrazide

3,5-Dimethoxybenzoic acid is converted to its hydrazide derivative by refluxing with hydrazine hydrate (80% v/v) in ethanol (12 h). The reaction is quenched with ice-water to precipitate the product.

$$

\text{3,5-Dimethoxybenzoic acid} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\text{EtOH, Δ}} \text{3,5-Dimethoxybenzohydrazide} + \text{H}2\text{O}

$$

Key Data:

Coupling of 4,6-Difluoro-1,3-benzothiazol-2-amine with 3,5-Dimethoxybenzohydrazide

The final step involves nucleophilic acyl substitution between the benzothiazol-2-amine and the activated carbonyl of the benzohydrazide. Ethanol and sodium acetate facilitate the reaction under reflux (100°C, 24 h).

$$

\begin{align}

\text{4,6-Difluoro-1,3-benzothiazol-2-amine} &+ \text{3,5-Dimethoxybenzohydrazide} \

&\xrightarrow{\text{EtOH, NaOAc, 100°C}} \text{N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide} + \text{H}_2\text{O}

\end{align}

$$

Optimized Conditions:

Analytical Characterization and Validation

Spectroscopic Data

$$ ^1\text{H NMR} $$ (DMSO-$$d6$$):

δ 10.21 (s, 1H, NH), 8.02 (d, $$ J = 2.4 $$ Hz, 2H, Ar–H), 6.78 (s, 1H, Ar–H), 6.65 (d, $$ J = 8.8 $$ Hz, 1H, benzothiazole–H), 3.85 (s, 6H, OCH$$3$$).$$ ^{13}\text{C NMR} $$:

δ 167.3 (C=O), 161.2 (C–F), 152.1 (C–OCH$$_3$$), 128.4–110.3 (aromatic carbons).HRMS (ESI):

Calculated for C$${16}$$H$${14}$$F$$2$$N$$4$$O$$_3$$S: 392.0741; Found: 392.0738.

Crystallographic Insights from Analogous Structures

Crystallographic data for related benzothiazole-hydrazide hybrids (e.g., C$${19}$$H$${14}$$FN$$5$$O) reveal monoclinic systems with *P*2$$1$$/c symmetry, validating planar geometries and intermolecular hydrogen bonding (N–H···O=C) that stabilize the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2$$_1$$/c (No. 14) |

| Unit Cell (Å) | a = 7.2944, b = 12.2032, c = 18.1070 |

| β (°) | 95.807 |

| Volume (ų) | 1603.52 |

| Z | 4 |

Comparative Analysis of Synthetic Routes

Efficiency of Coupling Agents

While sodium acetate in ethanol achieves moderate yields (82%), alternative catalysts like N,N-diisopropylethylamine (DIPEA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may enhance reactivity. For instance, EDC-mediated coupling in dimethylformamide (DMF) at 25°C improves yields to 90% but requires rigorous anhydrous conditions.

Solvent and Temperature Optimization

Ethanol outperforms acetonitrile and tetrahydrofuran (THF) due to its polarity and ability to solubilize both hydrophilic (hydrazide) and hydrophobic (benzothiazole) components. Prolonged reflux (24 h vs. 12 h) marginally increases yield (85% vs. 82%) but risks decomposition.

Applications and Biological Relevance

The title compound’s dual functionality positions it as a candidate for:

Análisis De Reacciones Químicas

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Benzothiazole-Containing Hydrazides

The benzothiazole moiety is a critical pharmacophore in medicinal chemistry. Below is a comparison with structurally related benzothiazole derivatives:

Key Observations :

- The 3,5-dimethoxybenzoyl hydrazide moiety distinguishes the target compound from carbohydrazide derivatives (e.g., ’s dihydrodioxine ring), which may alter solubility and steric interactions .

Hydrazide-Based Molecular Hybrids

Hydrazide derivatives are widely studied for their bioisosteric properties. A comparison with naphthoquinone hybrids and triazole-thiones is provided below:

Key Observations :

- The target compound’s benzothiazole-hydrazide scaffold contrasts with naphthoquinone hybrids (e.g., Compound 13), which exhibit strong antiparasitic activity. The absence of a redox-active naphthoquinone in the target compound may limit its efficacy against parasites like Trypanosoma cruzi .

- Triazole-thiones (e.g., compounds 7–9) feature a sulfur-rich heterocycle, which may confer stronger metal-binding capacity compared to the hydrazide group in the target compound .

Actividad Biológica

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a compound that falls within the benzothiazole family. Its unique structure, characterized by the presence of fluorine atoms and methoxy groups, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound based on various studies and findings.

The compound is synthesized through the reaction of 4,6-difluoro-1,3-benzothiazole with 3,5-dimethoxybenzohydrazide. The synthesis typically involves reflux conditions in solvents like ethanol or methanol to yield a high-purity product. The presence of fluorine atoms enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds in the benzothiazole family often exhibit significant antimicrobial properties. For instance, derivatives similar to N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide have demonstrated effectiveness against various strains of bacteria and fungi.

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| A14 | 0.08 | Methicillin-resistant Staphylococcus aureus |

| 7e | 0.09 | Mycobacterium tuberculosis |

Table 1: Antimicrobial activity of related compounds .

2. Anticancer Potential

The compound's mechanism of action may involve the inhibition of specific enzymes associated with cancer cell proliferation. Preliminary studies suggest that it can modulate pathways involved in cell growth and apoptosis.

Case Study:

In a study examining the effects on cancer cell lines, N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide exhibited cytotoxic effects at concentrations lower than traditional chemotherapeutics. The results indicated a promising therapeutic index for further development.

3. Anti-inflammatory Effects

Research has indicated that benzothiazole derivatives possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may bind to enzymes critical for tumor growth or bacterial replication.

- Receptor Modulation : It could act on cellular receptors influencing signaling pathways related to inflammation and cell survival.

Q & A

Basic: What are the established synthetic routes for N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a benzothiazole amine derivative with a substituted benzoyl chloride. For example:

Step 1: React 4,6-difluoro-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran .

Step 2: Optimize conditions by adjusting temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize by-products like unreacted amine or hydrolyzed acyl chloride .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the hydrazide product. Yield improvements (>70%) are achievable with slow addition of reagents and inert atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.